molecular formula C17H19N3O4 B2650942 N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105226-27-4

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2650942
CAS No.: 1105226-27-4
M. Wt: 329.356
InChI Key: PXJADEYKHQJTGB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound to introduce the acetyl group.

    Synthesis of the Tetrahydropyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors to form the tetrahydropyrimidinyl ring.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the tetrahydropyrimidinyl intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: Lacks the dimethyl groups on the tetrahydropyrimidinyl ring.

    N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butanamide: Has a butanamide group instead of a propanamide group.

Uniqueness

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is unique due to the presence of both the acetylphenyl and dimethyl-tetrahydropyrimidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-14(16(23)20(3)17(24)18-10)7-8-15(22)19-13-6-4-5-12(9-13)11(2)21/h4-6,9H,7-8H2,1-3H3,(H,18,24)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJADEYKHQJTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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